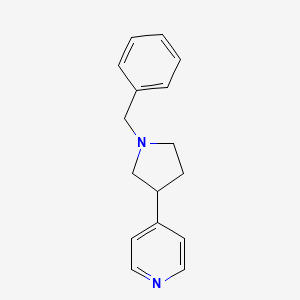
4-(1-Benzylpyrrolidin-3-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
4-(1-Benzylpyrrolidin-3-yl)pyridine has several scientific research applications :
Chemistry: It is used as a reference standard in pharmaceutical testing.
Biology: It is used in the study of biological pathways and molecular interactions.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Méthodes De Préparation
The synthesis of 4-(1-Benzylpyrrolidin-3-yl)pyridine involves a multi-step reaction. One reported method includes the following steps :
Step 1: Ammonium formate is used with palladium on carbon (Pd/C) in methanol at 80-90°C for 8 hours, yielding a 91% product.
Step 2: The product from step 1 is then reacted with triethylamine in tetrahydrofuran at 30°C.
Analyse Des Réactions Chimiques
4-(1-Benzylpyrrolidin-3-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
4-(1-Benzylpyrrolidin-3-yl)pyridine can be compared with other similar compounds, such as :
- Benzo[4,5]imidazo[1,2-a]pyridine
- (4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)ethanenitrile
- (4-fluorophenyl)-acrylonitrile
- Benzo[f]chromen-3-one
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Activité Biologique
4-(1-Benzylpyrrolidin-3-yl)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by a pyridine ring substituted with a benzyl group and a pyrrolidine moiety. Its chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C14H18N2
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. A study found that derivatives of this compound showed effective inhibition against various bacterial strains, suggesting potential as an antimicrobial agent.
Antiparasitic Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of Trypanosoma brucei, the causative agent of sleeping sickness. The compound exhibited low micromolar levels of inhibition, indicating its potential as an antiparasitic therapeutic .
Neuroprotective Effects
The neuroprotective properties of this compound are particularly noteworthy. It has been investigated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases like Alzheimer's. Compounds with similar structures have shown promising results in enhancing cholinergic neurotransmission .
The mechanisms underlying the biological activities of this compound involve:
- Enzyme Inhibition : The compound interacts with active sites of enzymes such as AChE, leading to increased levels of acetylcholine in synaptic clefts.
- Cellular Uptake : Its lipophilic nature allows for efficient cellular uptake, enhancing its bioavailability and therapeutic effects.
Case Studies
Propriétés
IUPAC Name |
4-(1-benzylpyrrolidin-3-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-2-4-14(5-3-1)12-18-11-8-16(13-18)15-6-9-17-10-7-15/h1-7,9-10,16H,8,11-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPAMRAMUWHMQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=NC=C2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














